molecular formula C17H19NO3 B5786728 N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide

N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide

Cat. No.: B5786728
M. Wt: 285.34 g/mol
InChI Key: DXBCPJOLCLRGDL-UHFFFAOYSA-N
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Description

N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group and a tolyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide typically involves the reaction of 2-methoxybenzylamine with 2-o-tolyloxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure controlled reaction conditions and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-(2-Hydroxy-benzyl)-2-o-tolyloxy-acetamide.

    Reduction: Formation of N-(2-Methoxy-benzyl)-2-o-tolyloxy-ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-benzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe)
  • N-(2-Methoxy-benzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
  • N-(2-Methoxy-benzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)

Uniqueness

N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, which are primarily known for their hallucinogenic effects, this compound is studied for its broader range of applications in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-7-3-5-9-15(13)21-12-17(19)18-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBCPJOLCLRGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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